2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-21-18(10-14-6-2-3-7-15(14)11-18)13-19-17(20)12-22-16-8-4-5-9-16/h2-3,6-7,16H,4-5,8-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFVQRVVSMDALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CSC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide or sulfonate ester.
Synthesis of the indane moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, followed by methoxylation.
Coupling of the indane and cyclopentylthio groups: This step involves the formation of a carbon-sulfur bond, typically through a nucleophilic substitution reaction.
Formation of the acetamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key Compounds:
N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (41)
- Substituent : Methylthio group on the inden ring.
- Properties : Lower lipophilicity (predicted logP ~2.8) compared to the target compound. Oxidized to a sulfone (compound 42), increasing polarity (logP ~1.2) and solubility.
- Application : Investigated in antimalarial research.
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide Substituent: 2-Fluorophenoxy group. Moderate logP (~2.9) and solubility (~0.3 mg/mL). Application: Pharmaceutical candidate (unspecified target).
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Substituent : Chloro and branched alkyl groups.
- Properties : High lipophilicity (logP >3.0) suited for pesticidal activity.
- Application : Herbicide.
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
- Substituent : Cyclopentyl and 3-oxo-indenyl groups.
- Properties : Crystallographic data reveal hydrogen-bonding networks involving the carbonyl group.
- Application : Structural model for drug design.
Structural Insights:
- Lipophilicity: The cyclopentylthio group in the target compound confers higher logP (~3.5) compared to methylthio or fluorophenoxy analogs, favoring membrane penetration but reducing aqueous solubility.
- Metabolic Stability : Thioether groups (e.g., cyclopentylthio) are susceptible to oxidation, unlike ethers (e.g., methoxy) or sulfones .
- Stereochemical Influence: Chiral centers in analogs like N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(naphthalen-1-yl)acetamide () highlight the importance of stereochemistry in target binding.
Mechanistic Considerations:
Physicochemical and Crystallographic Data
Table 2: Predicted Physicochemical Properties
Crystallographic Insights:
- Hydrogen Bonding : Methoxy and carbonyl groups in the target compound may form intermolecular hydrogen bonds, similar to N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide , which exhibits layered crystal packing via N–H···O interactions .
Biological Activity
2-(Cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentylthio group attached to an acetamide framework, along with a methoxy-substituted indene moiety. Its molecular formula is CHNOS, and it has a molecular weight of approximately 235.35 g/mol. The structural complexity suggests potential interactions with various biological targets.
Pharmacological Effects
- Anti-inflammatory Activity : Compounds related to this structure have been studied for their anti-inflammatory properties. For instance, thiazole-containing NSAIDs demonstrate significant inhibition of cyclooxygenase (COX) enzymes . This suggests that 2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide may exhibit similar effects.
- Cytotoxicity : Preliminary studies on related compounds indicate potential cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for anticancer applications .
- Enzyme Inhibition : The compound may act as an inhibitor of autotaxin, an enzyme implicated in cancer progression and inflammatory diseases. This pathway could be relevant for therapeutic applications in conditions where autotaxin is upregulated .
Case Studies and Experimental Data
A study investigating the metabolic pathways of structurally similar compounds revealed that specific cytochrome P450 enzymes are responsible for their bioactivation. For instance:
- CYP2C8 and CYP3A4 were identified as key enzymes in the metabolism of related acetamides, influencing their pharmacokinetics and toxicity profiles .
Table: Summary of Biological Activities
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the acetamide backbone via nucleophilic substitution. Key steps include cyclopentylthio group incorporation using potassium carbonate as a base and ethanol or dimethylformamide (DMF) as solvents to optimize yield and selectivity. Temperature control (e.g., 60–80°C) and reaction time (12–24 hours) are critical to avoid side reactions. Intermediate purification via column chromatography is often required .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of the compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). High-resolution MS and X-ray crystallography may resolve complex stereochemical ambiguities .
Q. How can solubility and stability be assessed for this compound in different biological buffers?
Use shake-flask methods with HPLC-UV quantification to measure solubility in phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). Stability studies involve incubating the compound at 37°C and analyzing degradation products over 24–72 hours using LC-MS. pH-dependent stability is tested across a range (pH 3–9) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs of this compound?
Systematically modify substituents (e.g., methoxy groups, cyclopentylthio chains) and test biological activity in vitro. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins. Compare results with experimental IC₅₀ values from enzyme inhibition assays. Key structural analogs include variations in the indene and cyclopentyl moieties .
Q. What experimental designs are suitable for assessing the compound's biological activity while minimizing variability?
Use randomized block designs with split-plot arrangements to account for batch effects and biological replicates. For in vitro assays, include positive/negative controls (e.g., known inhibitors) and normalize data to cell viability metrics (MTT assays). For in vivo studies, apply dose-response curves with ≥4 replicates per group .
Q. How can discrepancies in reported biological activity data for this compound be methodologically addressed?
Replicate studies under standardized conditions (e.g., cell lines, assay protocols). Perform meta-analyses to identify confounding variables (e.g., solvent choice, incubation time). Validate target engagement using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational approaches validate the compound's molecular conformation against experimental crystallographic data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict optimized geometries, which are compared with X-ray crystallographic data. Analyze HOMO-LUMO gaps to assess electronic stability. Molecular dynamics simulations (e.g., GROMACS) model solvent interactions and conformational flexibility .
Q. What protocols are used to evaluate the compound's metabolic stability in vitro?
Incubate with liver microsomes (human or rodent) at 37°C, and quantify parent compound depletion over 60 minutes using LC-MS/MS. Calculate intrinsic clearance (CLint). Identify metabolites via high-resolution MS and compare with cytochrome P450 inhibition assays .
Q. How does the introduction of electron-donating groups at specific positions alter the compound's physicochemical properties?
Substituents like methoxy groups increase lipophilicity (logP) but may reduce aqueous solubility. Use Hansch analysis to correlate substituent effects with bioactivity. Polar surface area (PSA) calculations predict blood-brain barrier permeability .
Q. What analytical techniques are employed to resolve stereochemical ambiguities in derivatives of this compound?
Chiral HPLC with polysaccharide-based columns separates enantiomers. X-ray crystallography confirms absolute configuration. Vibrational circular dichroism (VCD) provides complementary data for non-crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
